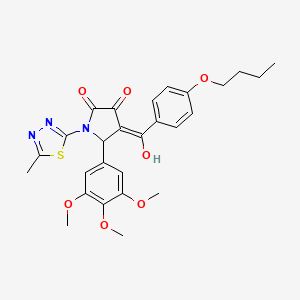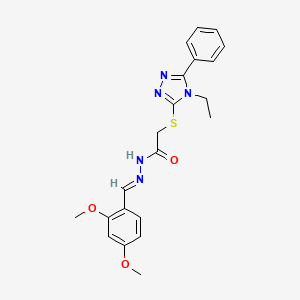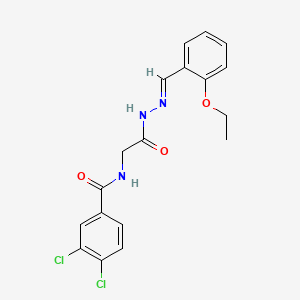
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furylmethylene group, a hydrazino linkage, and a methoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 2-furylmethylenehydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furylmethylene group can undergo oxidation reactions to form furylmethylene oxide derivatives.
Reduction: The hydrazino linkage can be reduced to form corresponding amine derivatives.
Substitution: The methoxy group on the benzamide moiety can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furylmethylene oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its hydrazino linkage can interact with active sites of enzymes, making it a candidate for drug development .
Medicine: The compound’s potential biological activity, including anti-inflammatory and anticancer properties, is being explored. Its ability to interact with specific molecular targets makes it a promising lead compound for therapeutic development .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino linkage can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furylmethylene group can participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the benzamide moiety can significantly influence their chemical reactivity and biological activity. For example, the methoxy group in N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide enhances its solubility and potential for hydrogen bonding, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
476430-92-9 |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-6-4-11(5-7-12)15(20)16-10-14(19)18-17-9-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
InChI Key |
BMEWEHBQEUOEDH-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026566.png)

![3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026574.png)
![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026584.png)
![2-({4-Allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12026585.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026590.png)
![3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12026596.png)
![11-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12026598.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12026599.png)

